4,6-Dimethyl-2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid is a complex organic compound featuring a pyridine ring substituted with a sulfanyl group and a carboxylic acid group, along with a methylated oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the pyridine and oxazole precursors. One common approach is the reaction of 3-methyl-1,2-oxazole-5-carbaldehyde with 4,6-dimethylpyridine-2-thiol in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste and byproducts.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other electrophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of new substituents on the pyridine or oxazole rings.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for designing new compounds with desired properties.
Biology: The biological activities of sulfur-containing heterocyclic compounds are well-documented, and this compound is no exception. It has shown potential in various biological assays, including antimicrobial, antifungal, and anticancer activities.
Medicine: Research has indicated that derivatives of this compound may have therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of infectious diseases and cancer treatment.
Industry: The compound's properties make it useful in the development of new materials, such as polymers and coatings, which can benefit from its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 4,6-Dimethyl-2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The sulfanyl group and carboxylic acid moiety can form hydrogen bonds and coordinate with metal ions, influencing the compound's biological activity. The exact pathways and targets depend on the specific application and the derivatives being studied.
Comparison with Similar Compounds
4,6-Dimethyl-2-(methylthio)pyridine-3-carboxylic acid: Lacks the oxazole ring.
3-Methyl-1,2-oxazol-5-ylmethyl sulfanyl pyridine-2-carboxylic acid: Different position of the carboxylic acid group.
4,6-Dimethyl-2-(phenylmethylsulfanyl)pyridine-3-carboxylic acid: Different substituent on the sulfanyl group.
Uniqueness: 4,6-Dimethyl-2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid stands out due to its combination of a methylated oxazole ring and a sulfanyl group on the pyridine ring, which contributes to its unique chemical and biological properties.
Properties
IUPAC Name |
4,6-dimethyl-2-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-7-4-8(2)14-12(11(7)13(16)17)19-6-10-5-9(3)15-18-10/h4-5H,6H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSRJVPBJWFKTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)O)SCC2=CC(=NO2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.